molecular formula C15H12O4 B11861455 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one CAS No. 61429-75-2

6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one

Cat. No.: B11861455
CAS No.: 61429-75-2
M. Wt: 256.25 g/mol
InChI Key: MDGCNPDCAJHUOC-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is significant due to its structural framework, which serves as a building block in various medicinal and synthetic compounds. It exhibits a broad range of biological and pharmaceutical activities, making it a valuable subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one typically involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound are still under development due to the poor yield in chemical synthesis and the expensive isolation procedure from natural compounds. More research is required to provide effective and cost-efficient methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones and chromones, which exhibit significant biological activities .

Mechanism of Action

Comparison with Similar Compounds

  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
  • Chroman-4-one derivatives like flavanones and isoflavones

Uniqueness: 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other chroman-4-one derivatives, it shows a broader spectrum of pharmacological activities, making it a valuable compound for further research and development .

Properties

CAS No.

61429-75-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-7,15-17H,8H2

InChI Key

MDGCNPDCAJHUOC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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